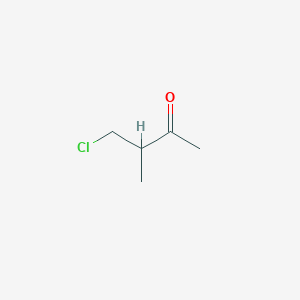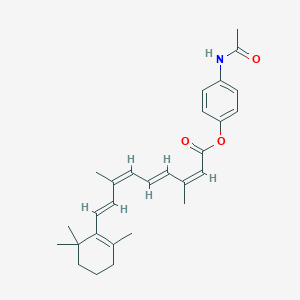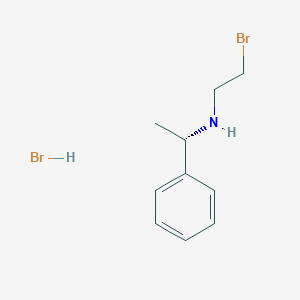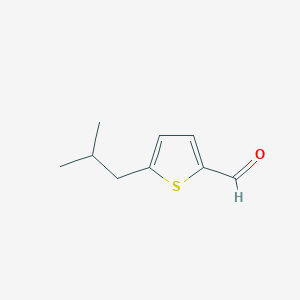
Leconotide
Overview
Description
Leconotide, also known as ω-conotoxin CVID, is a peptide isolated from the venom of the marine cone snail species Conus catus. It is under investigation as an analgesic drug for the treatment of pain conditions. This compound acts as an N-type voltage-gated calcium channel blocker and is highly selective for this channel over the related P/Q-type voltage-gated calcium channel . This compound is advantageous over similar peptides like ziconotide due to its significantly lower toxicity, allowing for intravenous administration .
Mechanism of Action
Leconotide, also known as this compound [INN], is an ω-conotoxin peptide isolated from the venom of Conus catus . It is under investigation as an analgesic drug for the treatment of pain conditions .
Target of Action
This compound primarily targets the N-type voltage-gated calcium channel (Ca v 2.2) . This channel plays a crucial role in transmitting pain signals in the nervous system .
Mode of Action
This compound acts as a blocker for the N-type voltage-gated calcium channel (Ca v 2.2) . It is highly selective for this channel over the related P/Q-type voltage-gated calcium channel (Ca v 2.1) . By blocking these channels, this compound inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the N-type voltage-gated calcium channels, this compound disrupts the normal flow of calcium ions, which are essential for the transmission of pain signals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. It is known that this compound can be administered intravenously, which suggests it has good bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of calcium ion flow through the N-type voltage-gated calcium channels . On a cellular level, this results in the reduction of pain signal transmission, leading to an overall decrease in the perception of pain .
Action Environment
Biochemical Analysis
Biochemical Properties
Leconotide acts as an N-type voltage-gated calcium channel (Ca v 2.2) blocker and is highly selective for this channel over the related P/Q-type voltage-gated calcium channel (Ca v 2.1) . This property of this compound allows it to interact with these channels and influence biochemical reactions within the cell.
Cellular Effects
This compound’s primary cellular effect is its ability to block N-type voltage-gated calcium channels . This blocking action can influence various cellular processes, including cell signaling pathways and cellular metabolism, by altering the flow of calcium ions, which are crucial for many cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to N-type voltage-gated calcium channels, thereby blocking them . This prevents the influx of calcium ions into the cell, which can affect various cellular functions, including enzyme activation, gene expression, and neurotransmission.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, research has shown that this compound can cause antihyperalgesic effects when administered intravenously
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause minimal antihyperalgesic effects when administered alone . Its effects were significantly increased when coadministered with morphine . This suggests that the effects of this compound can vary with different dosages and in combination with other substances.
Transport and Distribution
This compound is administered intravenously, which allows it to be rapidly distributed throughout the body
Preparation Methods
Leconotide is synthesized through peptide bond formation, disulfide bond formation, and post-translational modifications. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The formation of disulfide bonds is crucial for the peptide’s stability and activity. Industrial production methods focus on optimizing these reactions to maintain peptide integrity and ensure cost-effective production.
Chemical Reactions Analysis
Leconotide undergoes several types of chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Modifications at specific amino acid residues to enhance stability or activity.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are the correctly folded and biologically active peptide.
Scientific Research Applications
Leconotide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in blocking N-type voltage-gated calcium channels, which are involved in neurotransmitter release.
Medicine: Under investigation as an analgesic for treating chronic pain conditions, including diabetic neuropathic pain and bone cancer pain
Comparison with Similar Compounds
Leconotide is often compared with other ω-conotoxins, such as ziconotide. While both peptides block N-type calcium channels, this compound is less toxic and can be administered intravenously, unlike ziconotide, which requires intrathecal injection . Other similar compounds include:
Ziconotide: Another ω-conotoxin used as an analgesic but with higher toxicity.
Lacosamide: A small molecule analgesic and anti-epileptic.
Ralfinamide: An investigational small molecule analgesic.
This compound’s unique advantage lies in its lower toxicity and ease of administration, making it a promising candidate for pain management therapies .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCYCKNGADUQP-CFIKXUEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H179N35O36S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179455 | |
| Record name | Leconotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2756.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247207-64-3 | |
| Record name | Leconotide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leconotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















